molecular formula C10H9F B3055065 1,4-Diethenyl-2-fluorobenzene CAS No. 62937-75-1

1,4-Diethenyl-2-fluorobenzene

Cat. No.: B3055065
CAS No.: 62937-75-1
M. Wt: 148.18 g/mol
InChI Key: KSGLSFYZDLFGJZ-UHFFFAOYSA-N
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Description

1,4-Diethenyl-2-fluorobenzene: is an organic compound with the molecular formula C10H7F It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethenyl groups, and one hydrogen atom in the ortho position is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethenyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the Heck reaction , where 1,4-dibromo-2-fluorobenzene is reacted with ethylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 100-150°C) to achieve high yields.

Another method involves the Suzuki-Miyaura coupling reaction , where 1,4-dibromo-2-fluorobenzene is coupled with vinylboronic acid in the presence of a palladium catalyst and a base . This reaction is also performed under an inert atmosphere and requires careful control of temperature and reaction time to optimize the yield.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to enhance efficiency and safety. These processes involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethenyl-2-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atom activates the para positions for electrophilic substitution reactions, such as nitration and sulfonation.

    Oxidation: The ethenyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like or .

    Hydrogenation: The ethenyl groups can be hydrogenated to form ethyl groups using and a .

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as and for nitration, and for sulfonation.

    Oxidation: Reagents like in an aqueous medium or in acetic acid.

    Hydrogenation: in the presence of a under mild pressure and temperature conditions.

Major Products

    Nitration: Formation of .

    Oxidation: Formation of or .

    Hydrogenation: Formation of .

Scientific Research Applications

1,4-Diethenyl-2-fluorobenzene has several applications in scientific research:

    Materials Science: Used as a monomer in the synthesis of with unique electronic properties, such as and .

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules, including and .

    Medicinal Chemistry: Investigated for its potential use in the development of due to the unique properties imparted by the fluorine atom.

    Catalysis: Employed as a ligand in to enhance selectivity and reactivity.

Mechanism of Action

The mechanism of action of 1,4-diethenyl-2-fluorobenzene in various reactions involves the activation of the aromatic ring by the fluorine atom, which increases the electron density at the para positions. This activation facilitates electrophilic aromatic substitution reactions. The ethenyl groups can undergo oxidation or hydrogenation reactions, depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diethynyl-2-fluorobenzene: Similar structure but with ethynyl groups instead of ethenyl groups.

    1,4-Diethyl-2-fluorobenzene: Similar structure but with ethyl groups instead of ethenyl groups.

    1,4-Dibromo-2-fluorobenzene: Precursor compound used in the synthesis of 1,4-diethenyl-2-fluorobenzene.

Uniqueness

This compound is unique due to the presence of both ethenyl groups and a fluorine atom, which impart distinct electronic properties. The ethenyl groups provide sites for further functionalization, while the fluorine atom enhances the reactivity of the aromatic ring, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

1,4-bis(ethenyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F/c1-3-8-5-6-9(4-2)10(11)7-8/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGLSFYZDLFGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614066
Record name 1,4-Diethenyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62937-75-1
Record name 1,4-Diethenyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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